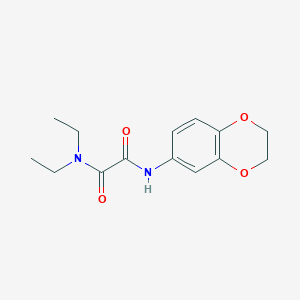![molecular formula C20H17N5O2 B4083047 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B4083047.png)
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
Vue d'ensemble
Description
1,2,4-Oxadiazole derivatives have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Among the isomers, 1,3,4-oxadiazoles have the greatest interest .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
Oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound. For example, some derivatives can undergo hydroxylation and then conjugation with sulfate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary greatly depending on the specific compound. For example, some derivatives are solid at room temperature .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . They are considered a perfect framework for novel drug development . Future research will likely continue to explore the potential of these compounds in various scientific areas, including pharmaceutical industry, drug discovery, and more .
Propriétés
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-12(20-23-13(2)25-27-20)22-19(26)16-11-18(14-7-9-21-10-8-14)24-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBWCIUJSMVYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4082986.png)

![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082992.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4083000.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4083005.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4083016.png)


![1-(cyclohexylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B4083039.png)
![methyl [6-chloro-4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4083044.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4083046.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B4083051.png)
![3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide](/img/structure/B4083063.png)